1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine
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Overview
Description
1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine . This process can be scaled up to produce large quantities of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: NBS in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(4-aminophenyl)piperazine: An important intermediate in the synthesis of pharmaceuticals and agrochemicals.
1-(N-Isobutyl)benzimidoyl-4-(N-hexyl)piperazine dimaleate: Another piperazine derivative with potential biological activities.
Uniqueness
1-Butyl-4-(4’-hexyl[1,1’-biphenyl]-4-yl)piperazine stands out due to its unique substitution pattern, which may confer distinct biological and chemical properties compared to other piperazine derivatives. Its biphenyl moiety, in particular, can influence its interaction with biological targets and its overall stability.
Properties
CAS No. |
79072-08-5 |
---|---|
Molecular Formula |
C26H38N2 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
1-butyl-4-[4-(4-hexylphenyl)phenyl]piperazine |
InChI |
InChI=1S/C26H38N2/c1-3-5-7-8-9-23-10-12-24(13-11-23)25-14-16-26(17-15-25)28-21-19-27(20-22-28)18-6-4-2/h10-17H,3-9,18-22H2,1-2H3 |
InChI Key |
JLSOOOYHRRJLEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N3CCN(CC3)CCCC |
Origin of Product |
United States |
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